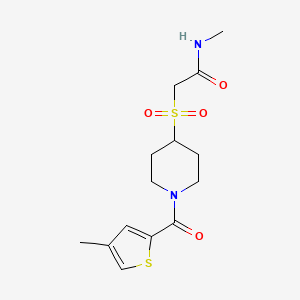
1-(4-(1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-(1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone” is a complex organic molecule. The six-membered piperazine group adopts a slightly distorted chair conformation . The dihedral angle between the mean planes of the two benzene rings is 73.4° . The mean plane of the ethanone group is twisted from the mean planes of the two benzene rings by 66.7° and 86.2° .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years due to their wide range of biological and pharmaceutical activity . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
In the crystal structure of the compound, C-H⋯O and C-H⋯F interactions link the molecules, forming a three-dimensional structure . The dihedral angle between the mean planes of the two benzene rings is 73.4° . The mean plane of the ethanone group is twisted from the mean planes of the two benzene rings by 66.7° and 86.2° .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives often include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Physical and Chemical Properties Analysis
The molecular weight of the compound is 326.4 g/mol . It has a topological polar surface area of 48.3 Ų . The compound has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 326.15428940 g/mol .Wissenschaftliche Forschungsanwendungen
σ1 Receptor Antagonist for Pain Management
A related compound, identified as a σ1 receptor (σ1R) antagonist clinical candidate for the treatment of pain, was developed through the synthesis of a new series of pyrazoles. This compound exhibits outstanding aqueous solubility, high permeability in Caco-2 cells, high metabolic stability across species, and antinociceptive properties in mice models, classifying it as a BCS class I compound (Díaz et al., 2020).
Antimicrobial Activity
Novel Schiff bases synthesized from related compounds demonstrated excellent in vitro antimicrobial activity against various bacterial and fungal organisms, highlighting their potential as antimicrobial agents (Puthran et al., 2019).
Molecular Docking and Anti-neoplastic Potential
The molecular structure and electronic properties of a similar compound were investigated, revealing its potential as an anti-neoplastic agent through molecular docking studies. The electronegativity in the carbonyl group makes it the most reactive part of the molecule, crucial for binding and inhibitory activity against specific targets (Mary et al., 2015).
Antifungal and Enzyme Inhibitory Activities
Triazole derivatives containing a piperazine nucleus showed significant antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These findings suggest their potential as antifungal agents and enzyme inhibitors, validated further through molecular docking (Mermer et al., 2018).
Neuroprotective Activities
New edaravone derivatives containing a benzylpiperazine moiety were designed, synthesized, and evaluated for their neuroprotective activities. These compounds showed promising neuroprotective effects both in vitro and in vivo, indicating their potential as therapeutic agents for treating cerebral ischemic stroke. Molecular docking studies and structure–activity relationships were also presented to support these findings (Gao et al., 2022).
Eigenschaften
IUPAC Name |
1-[4-[1-(4-fluorophenyl)-4-methoxypyrazole-3-carbonyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c1-12(23)20-7-9-21(10-8-20)17(24)16-15(25-2)11-22(19-16)14-5-3-13(18)4-6-14/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQVAPOQZNTSOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2954552.png)
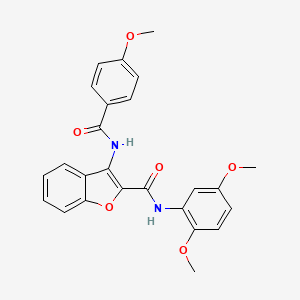
![6-methyl-N-(2-(4-methylpiperazin-1-yl)phenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2954557.png)

![3-chloro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2954559.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2954560.png)
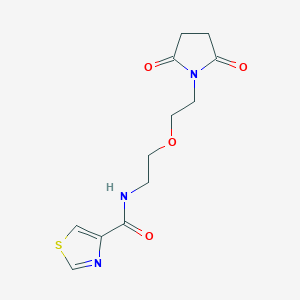
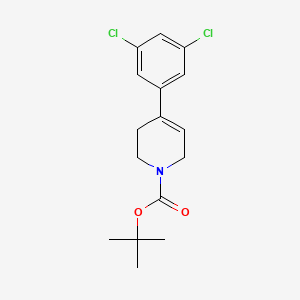
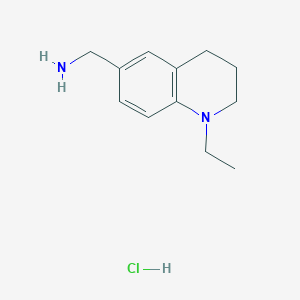
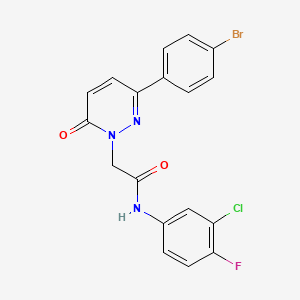

![N-[4-(3-methoxypiperidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2954569.png)
